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Introduction

ODM-204 is a novel, orally bioavailable, non-steroidal small molecule inhibitor currently under
investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] CRPC is
characterized by the continued growth of prostate cancer despite androgen deprivation therapy,
often driven by persistent androgen receptor (AR) signaling.[1][3] ODM-204 exhibits a dual
mechanism of action, simultaneously targeting both the androgen receptor and the
biosynthesis of androgens, presenting a promising therapeutic strategy for this advanced form
of prostate cancer.[1][2][4] This technical guide summarizes the initial findings from preclinical
animal models, focusing on the quantitative data, experimental methodologies, and the
underlying signaling pathways.

Mechanism of Action

ODM-204 exerts its anti-tumor effects through a dual-pronged attack on the androgen signaling
axis. Firstly, it acts as a potent antagonist of the androgen receptor (AR), directly inhibiting its
function.[1][4] Secondly, it is a potent inhibitor of CYP17A1, a critical enzyme in the
steroidogenesis pathway responsible for the synthesis of androgens such as testosterone and
dihydrotestosterone (DHT).[1][2][4] By concurrently blocking both androgen synthesis and AR
activity, ODM-204 aims to achieve a more comprehensive shutdown of the signaling pathways
that drive CRPC growth.[3][5]
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Dual Mechanism of Action of ODM-204
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Caption: Dual mechanism of action of ODM-204.
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In Vitro Efficacy

The in vitro activity of ODM-204 was evaluated in androgen-dependent prostate cancer cell
lines, LNCaP and VCaP.

Quantitative Data

Parameter Target/Cell Line Value Reference
IC50 CYP17A1 22 nM [41[5]
Androgen Receptor
IC50 80 nM [1]
(AR)
) Androgen Receptor
Ki 47 nM [4][5]
(AR)
LNCaP Cell
IC50 170 nM [4][5]

Proliferation

VCaP Cell

1C50 Proliferation 280 nM HI]
IC50 AR (T877A) Mutant 95 nM [41[5]
IC50 AR (W741L) Mutant 277 nM [4][5]
IC50 AR (F876L) Mutant 6 NnM [4][5]

Experimental Protocols

e CYP17A1 Inhibition Assay: The inhibitory activity of ODM-204 on CYP17A1 was assessed
using human and rat testicular microsomes and a human adrenal cortex cell line.[4][5] The
specific concentrations of microsomal protein, substrates, and ODM-204, as well as
incubation times and analytical methods for determining product formation, were not detailed
in the reviewed literature.

e Androgen Receptor Binding Assay: The binding affinity of ODM-204 to the wild-type
androgen receptor was determined using cytosolic lysates from the ventral prostates of rats
in a competition binding assay.[4][5]
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» Cell Proliferation Assays: The effect of ODM-204 on the proliferation of androgen-dependent
VCaP and LNCaP prostate cancer cells was evaluated.[2][5][6] While the specific cell
seeding densities, treatment durations, and proliferation detection methods (e.g., MTT, BrdU)
were not explicitly stated, these assays typically involve exposing the cells to varying
concentrations of the compound and measuring cell viability or proliferation after a set
period.

e AR Nuclear Translocation and Reporter Gene Assays: The functional antagonism of ODM-
204 on the human androgen receptor was demonstrated in cells stably transfected with the
full-length AR and an androgen-responsive reporter gene construct.[4][5] Assays for AR
nuclear translocation and the transactivation of human AR mutants were also conducted.[4]

[5]

In Vivo Efficacy in Animal Models

The in vivo anti-tumor activity of ODM-204 was investigated in a murine VCaP xenograft model
of castration-resistant prostate cancer.[1][2] Studies were also conducted in rats and
cynomolgus monkeys to evaluate the effect of ODM-204 on steroidogenesis.[2][5][6]

Quantitative Data

Animal Model Parameter Treatment Result Reference
VCaP Xenograft Tumor Growth 50 mg/kg/day,

- 66% [41[5]
(Mouse) Inhibition oral

Dose-dependent

_ inhibition of
Cynomolgus Steroid 10-30 mg/kg,
] ] adrenal and [2][5]16]
Monkey Production single oral dose ] ]
testicular steroid
production
Testosterone o
Co- Significant and
Levels and o )
administration dose-dependent
Rat Androgen- ) ) o [2][5]
N with leuprolide potentiation of
Sensitive Organ ]
acetate suppression

Weights
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Experimental Protocols

o VCaP Xenograft Model:

[e]

Animal Strain: Male nude mice were used for this model.[7]

o Cell Implantation: VCaP prostate cancer cells were subcutaneously grafted into the mice.
[4][5] While not explicitly stated for the ODM-204 studies, standard procedures often
involve suspending the cells in a medium like Matrigel to enhance tumor formation.

o Treatment: ODM-204 was administered orally at a dose of 50 mg/kg/day.[4][5] The
formulation of the vehicle was not specified.

o Tumor Measurement: Tumor growth was monitored over the course of the study.[2][6]
Typically, tumor volume is measured periodically using calipers.

o Steroidogenesis in Cynomolgus Monkeys: Sexually mature male cynomolgus monkeys
received a single oral dose of ODM-204 (10-30 mg/kg), and the effect on adrenal and
testicular steroid production was assessed.[2][5][6]

o Steroidogenesis in Rats: Human chorionic gonadotropin-treated male rats were used to
evaluate the effect of ODM-204 on steroid production.[2][5] In a separate experiment to
mimic the clinical scenario of androgen deprivation therapy, ODM-204 was co-administered
with the LHRH agonist leuprolide acetate.[2][4][5]

Preclinical Research Workflow

The preclinical evaluation of ODM-204 followed a logical progression from in vitro
characterization to in vivo efficacy and pharmacodynamic studies.
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Preclinical Evaluation Workflow for ODM-204
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Caption: Preclinical evaluation workflow for ODM-204.

Summary

The initial preclinical findings for ODM-204 in animal models are promising. The compound
demonstrates potent dual inhibition of both the androgen receptor and CYP17A1, leading to
significant anti-proliferative effects in androgen-dependent prostate cancer cells in vitro and
substantial tumor growth inhibition in a VCaP xenograft model of castration-resistant prostate
cancer.[2][4][5] Furthermore, studies in rats and monkeys confirm its ability to suppress
steroidogenesis in vivo.[2][5][6] These early results provided a strong rationale for the clinical
development of ODM-204 as a potential treatment for patients with CRPC.[5] However, it is
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important to note that further clinical development was halted due to the molecule's properties.

[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. researchgate.net [researchgate.net]

3. ODM-204, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of
castration-resistant prostate cancer. - ASCO [asco.org]

e 4. ascopubs.org [ascopubs.org]

o 5. Discovery and development of ODM-204: A Novel nonsteroidal compound for the
treatment of castration-resistant prostate cancer by blocking the androgen receptor and
inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. urotoday.com [urotoday.com]
e 7. ascopubs.org [ascopubs.org]

« To cite this document: BenchChem. [Initial Findings from ODM-204 Animal Models: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3419984#initial-findings-from-odm-204-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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